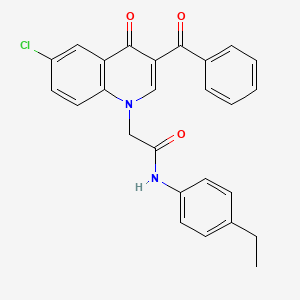
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BEAQ and has been synthesized using different methods. In
科学的研究の応用
Synthesis and Chemical Reactions
Research has explored the synthesis and chemical reactions of related quinoline derivatives, which serve as foundational knowledge for understanding the chemical behavior and potential applications of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide. One study detailed the synthesis of pyranoquinolines from 6-aminocoumarins and ethyl benzoylacetate, followed by cyclization and further conversion into novel heterocyclic compounds via reactions with various agents, showcasing the compound's versatility in synthesizing diverse heterocyclic structures (Mulwad & Dalvi, 2003).
Antimicrobial Activity
Quinoline derivatives have been investigated for their antimicrobial properties. A study synthesized new quinazolines with potential antimicrobial activity against various bacterial and fungal strains, highlighting the potential of quinoline compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antitumor Activity
The antitumor activity of quinoline analogs has also been a significant area of research. One investigation synthesized novel 3-benzyl-4(3H)quinazolinone analogues, showing broad-spectrum antitumor activity, suggesting the potential of such compounds in cancer therapy (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-8-11-20(12-9-17)28-24(30)16-29-15-22(25(31)18-6-4-3-5-7-18)26(32)21-14-19(27)10-13-23(21)29/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPCKQKSNYPGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


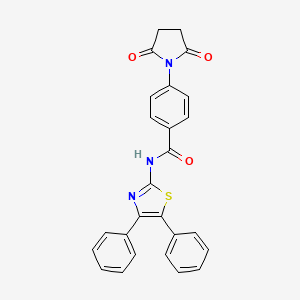
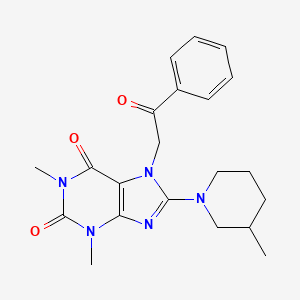
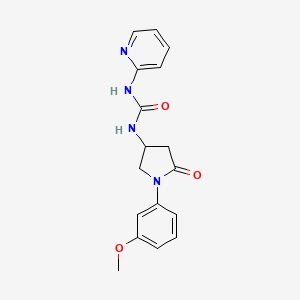
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)
![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)
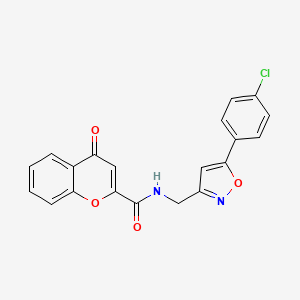
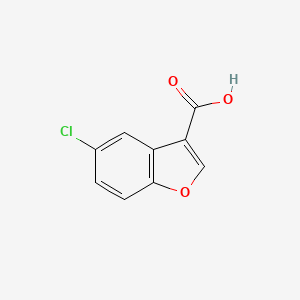
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
![1-(indolin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2386588.png)
![methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2386590.png)
amine hydrochloride](/img/structure/B2386591.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]prop-2-enamide](/img/structure/B2386594.png)
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)